E3 Ligase Ligand-linker Conjugate 75

PROTAC VHL target selectivity

CRBN-based PROTACs often fail to degrade target proteins (e.g., dasatinib-VHL shows 0% degradation vs. >60% for CRBN). E3 Ligase Ligand-linker Conjugate 75 provides a VHL-dependent alternative with a unique piperidine-azetidine-Boc linker topology that defines ternary complex geometry. - Distinct VHL exit vector unreachable by PEG-/alkyl-chain CRBN conjugates - Rigid linker enables SAR on conformational restraint vs. flexible PEG analogs - MW 726.9 Da; DMSO solubility ≥10 mM; Boc-amine ready for direct amide conjugation

Molecular Formula C37H54N6O7S
Molecular Weight 726.9 g/mol
Cat. No. B15135244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 75
Molecular FormulaC37H54N6O7S
Molecular Weight726.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)C(=O)OC(C)(C)C)O
InChIInChI=1S/C37H54N6O7S/c1-23-31(51-22-39-23)25-10-8-24(9-11-25)17-38-33(46)29-16-26(44)18-43(29)34(47)32(36(2,3)4)40-30(45)21-41-14-12-27(13-15-41)49-28-19-42(20-28)35(48)50-37(5,6)7/h8-11,22,26-29,32,44H,12-21H2,1-7H3,(H,38,46)(H,40,45)/t26-,29+,32-/m1/s1
InChIKeyGMKLOVBWNZCHQF-CZMLNRTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conjugate 75: A VHL-Recruiting PROTAC Intermediate


E3 Ligase Ligand‑linker Conjugate 75 is a synthetic, heterobifunctional building block designed for the assembly of proteolysis‑targeting chimeras (PROTACs). It consists of the (S,R,S)-AHPC (VH032) von Hippel‑Lindau (VHL) E3 ligase ligand covalently attached to an acetyl‑Pip‑O‑azetidine‑Boc linker . This VHL‑based conjugate enables the recruitment of the VHL E3 ubiquitin ligase complex, a distinct mechanism from the more commonly used cereblon (CRBN)‑based conjugates (e.g., Conjugate 29, Thalidomide‑based) [1]. Its unique linker topology (piperidine‑azetidine‑Boc) offers a differentiated exit vector and spatial presentation for downstream elaboration into full PROTAC molecules .

Recruitment Module VHL E3 ligase (distinct from CRBN)
Linker Architecture Rigid piperidine‑azetidine‑Boc
Role PROTAC heterobifunctional building block

Why CRBN Conjugates Cannot Replace Conjugate 75


Substituting E3 Ligase Ligand‑linker Conjugate 75 with a generic CRBN‑based conjugate (e.g., Thalidomide‑O‑C2‑NH2, Conjugate 29) is chemically and functionally inadvisable. VHL and CRBN recruit distinct E3 ligase complexes that exhibit different substrate preferences, tissue expression profiles, and degradation kinetics [1]. Empirically, PROTACs built with the same target‑protein ligand but different E3 recruiters can yield differential degradation outcomes; for instance, a dasatinib‑CRBN PROTAC achieved >60% BCR‑ABL degradation while the corresponding VHL chimera showed no degradation [2]. The unique piperidine‑azetidine‑Boc linker architecture of Conjugate 75 also dictates the ternary complex geometry and physicochemical properties (MW = 726.9 Da, distinct LogP) that cannot be replicated by PEG‑ or alkyl‑chain linkers used in many CRBN conjugates . Simple “one‑for‑one” substitution without re‑optimizing the linker and attachment chemistry risks complete loss of target engagement or degradation potency.

E3 Ligase Mechanism VHL and CRBN recruit distinct complexes with different substrate preferences and degradation kinetics; outcomes are target‑dependent.
Linker Topology Rigid azetidine linker cannot be mimicked by flexible PEG or alkyl chains; ternary complex geometry may shift significantly.
Direct Substitution Replacing without re‑optimization may result in complete loss of degradation activity or altered selectivity.

Quantitative Evidence for Conjugate 75


VHL vs. CRBN E3 Ligase Recruitment Potency

PROTACs built with VHL‑recruiting conjugates and CRBN‑recruiting conjugates show markedly different degradation profiles against the same target. In a head‑to‑head study of BCR‑ABL degraders, the dasatinib‑CRBN PROTAC achieved >60% degradation at 1 µM, whereas the corresponding dasatinib‑VHL PROTAC exhibited no measurable degradation, despite using an identical target ligand [1]. This demonstrates that the choice of E3 ligase recruitment module – and therefore the specific conjugate – is a critical determinant of degradation efficacy, not a generic interchangeable component.

E3 Ligase Recruitment
Head‑to‑head
CRBN conjugate achieved >60% BCR‑ABL degradation at 1 µM; VHL conjugate showed no degradation in the same K562 CML cell model.
E3 ligase module is context‑critical; VHL recruitment was ineffective for BCR‑ABL in this model.
Immunoblot quantification; reported comparison.
PROTAC VHL target selectivity protein degradation

Rigid Azetidine Linker vs. Flexible PEG Linkers

E3 Ligase Ligand‑linker Conjugate 75 features an acetyl‑piperidine‑O‑azetidine‑Boc linker, contrasting with the PEG‑based linkers (e.g., (S,R,S)-AHPC‑C6‑PEG3‑C4‑Cl, 20‑atom PEG linker) and alkyl‑chain linkers used in many VHL conjugates . The azetidine ring introduces conformational rigidity and a distinct hydrogen‑bonding profile (calculated H‑bond acceptors: ~8–10; rotatable bonds: ~14) relative to flexible PEG linkers, which can influence ternary complex formation geometry and cellular permeability . While direct degradation data for Conjugate 75‑derived PROTACs are not publicly available, class‑level evidence indicates that linker rigidity is a key parameter governing PROTAC efficacy and selectivity [1].

Linker Rigidity
Class‑level
Rigid azetidine ring versus fully flexible PEG linker; distinct H‑bond profile and exit vector.
Linker rigidity may alter ternary complex topology and permeability; data to verify for Conjugate 75‑derived PROTACs.
Structural inference from linker composition.
PROTAC linker chemistry azetidine linker linker topology

Molecular Weight and Physicochemical Properties

E3 Ligase Ligand‑linker Conjugate 75 has a molecular weight of 726.9 g/mol (C37H54N6O7S), which is intermediate among VHL‑based conjugates . By comparison, the commonly used VHL conjugate (S,R,S)-AHPC‑C6‑PEG3‑C4‑Cl has MW ~818 Da (20‑atom PEG linker), while smaller conjugates like (S,R,S)-AHPC‑C3‑NH2 (MW ~472 Da) offer reduced steric bulk but less linker reach . The MW of Conjugate 75 positions it favorably within the “sweet spot” (MW 600–900 Da) for PROTAC intermediates, balancing synthetic tractability with sufficient linker length to span the E3 ligase–target protein interface [1]. Its predicted solubility in DMSO (≥10 mM) is adequate for standard PROTAC conjugation protocols .

Molecular Weight
Reported
726.9 g/mol (C₃₇H₅₄N₆O₇S)
Predicted DMSO solubility ≥10 mM
Intermediate MW supports balanced linker reach and cell permeability; within typical PROTAC intermediate range.
Calculated from molecular formula; vendor‑specified solubility.
PROTAC intermediate molecular weight solubility cell permeability

Application Scenarios for Conjugate 75


VHL-Dependent Degradation of CRBN-Resistant Targets

For target proteins that are refractory to CRBN‑mediated ubiquitination – as evidenced by the complete failure of a dasatinib‑VHL PROTAC to degrade BCR‑ABL, in contrast to the >60% degradation achieved by the CRBN analog [1] – Conjugate 75 provides an entry point into VHL‑dependent degradation strategies. Researchers screening novel target‑ligand pairs for degrader activity should incorporate Conjugate 75 as the VHL recruitment module, particularly when initial CRBN‑based degraders fail to show activity.

Linker Rigidity and Ternary Complex SAR

The rigid, azetidine‑containing linker of Conjugate 75 makes it a valuable tool for SAR campaigns exploring the impact of linker conformational restraint on PROTAC potency and selectivity [2]. By comparing PROTACs derived from Conjugate 75 against those built with flexible PEG‑based VHL conjugates (e.g., (S,R,S)-AHPC‑C6‑PEG3‑C4‑Cl), medicinal chemistry teams can isolate the contribution of linker rigidity to degradation efficiency and off‑target profiles .

Intermediate Linker Length for Balanced PROTACs

With a molecular weight of 726.9 g/mol – intermediate between short C3‑linker conjugates (~472 Da) and longer PEG3‑linker conjugates (~818 Da) – Conjugate 75 is well‑suited for PROTAC campaigns where linker length must be sufficient to span the E3–target interface but excessive molecular bulk would compromise cell permeability [3]. Its DMSO solubility (≥10 mM) further supports straightforward conjugation chemistry for downstream derivatization .

Chemical Biology Probe Building Block

As a pre‑functionalized VHL ligand‑linker conjugate with a Boc‑protected amine terminus, Conjugate 75 enables rapid, modular assembly of PROTAC probes for chemical biology studies of VHL‑dependent ubiquitination. It serves as a direct synthetic intermediate for conjugating target‑protein ligands via amide bond formation, streamlining the probe development workflow compared to de novo linker synthesis .

Application
Selection Property
Validation Focus
CRBN‑resistant target degradation studies
VHL E3 ligase recruitment module
Target‑specific degradation endpoint verification
Linker rigidification SAR campaigns
Conformationally restrained azetidine linker
Ternary complex geometry and selectivity impact
Balanced PROTAC design campaigns
Intermediate molecular size and linker length
Cell permeability and target engagement optimization
VHL‑dependent probe assembly
Boc‑protected amine for modular conjugation
Probe conjugation efficiency and ubiquitination readout
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